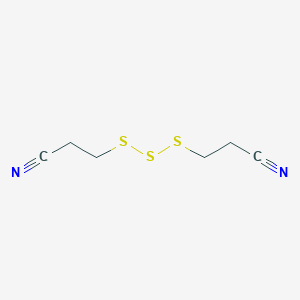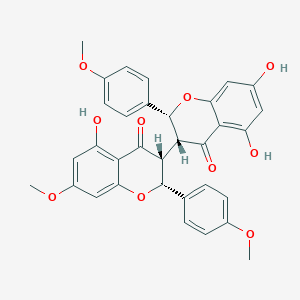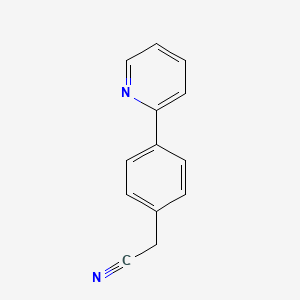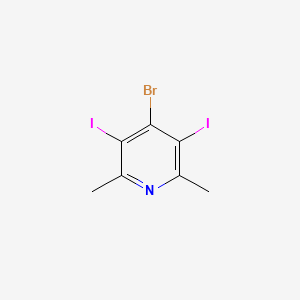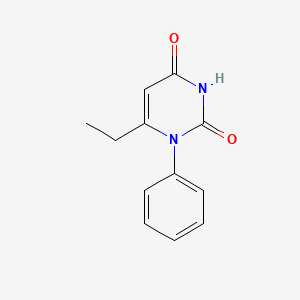
n,n-Dimethyl-n'-pyridin-2-yl-formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-pyridin-2-yl-formamidine is a chemical compound with the molecular formula C10H13N3 It is a formamidine derivative, characterized by the presence of a pyridine ring and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-pyridin-2-yl-formamidine typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridine-2-carboxaldehyde and dimethylamine.
Catalyst: A suitable catalyst such as an acid or base.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-pyridin-2-yl-formamidine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-pyridin-2-yl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine derivatives and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Pyridine derivatives, dimethylamine, carbon dioxide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-pyridin-2-yl-formamidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-pyridin-2-yl-formamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Receptor Modulation: It can bind to receptors, altering their conformation and affecting their signaling pathways.
Comparison with Similar Compounds
N,N-Dimethyl-N’-pyridin-2-yl-formamidine can be compared with other similar compounds, such as:
N,N-Dimethyl-N’-pyrimidin-2-yl-formamidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It has different reactivity and biological activity.
N,N-Dimethyl-N’-pyridin-3-yl-formamidine: The position of the nitrogen in the pyridine ring is different, leading to variations in chemical and biological properties.
N,N-Dimethyl-N’-pyridin-4-yl-formamidine: Another positional isomer with distinct properties.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-ylmethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-11(2)7-10-8-5-3-4-6-9-8/h3-7H,1-2H3/b10-7+ |
InChI Key |
PJDOURPMRIXEDD-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CC=CC=N1 |
Canonical SMILES |
CN(C)C=NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


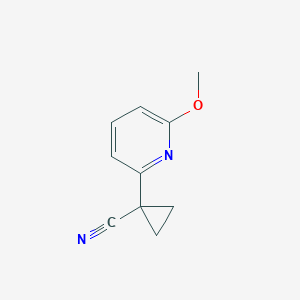

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)

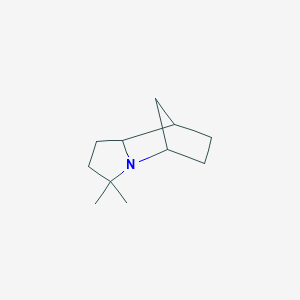
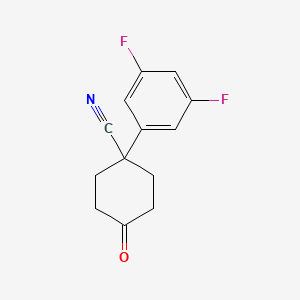
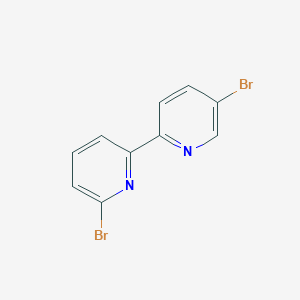
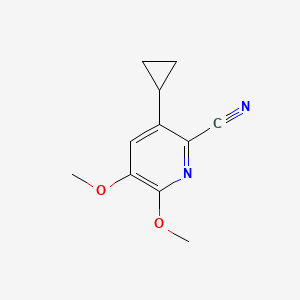
![(6R,7R)-6-Ethoxy-7-hydroxy-6,7-dihydroimidazo[1,2-b][1,2,4]triazine-3(4H)-thione](/img/structure/B15245169.png)
